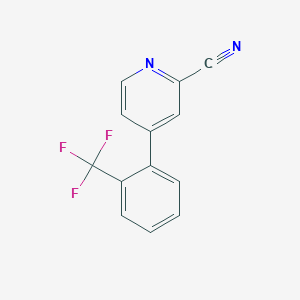

4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile

Vue d'ensemble

Description

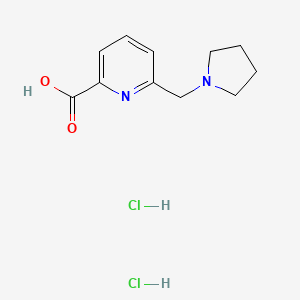

4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile is a compound with the molecular formula C13H7F3N2. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives, including 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, has been a topic of interest in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .Molecular Structure Analysis

The molecular structure of 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile is characterized by the presence of a fluorine atom and a pyridine in its structure . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the distinctive properties of this class of compounds .Applications De Recherche Scientifique

Catalytic Applications in Synthesis

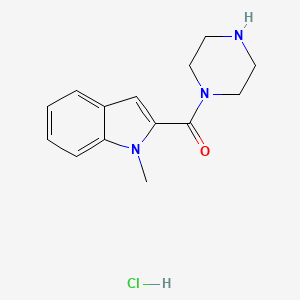

The compound 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile plays a role in the synthesis of heterocyclic compounds, which are pivotal in the pharmaceutical and medicinal industries. It is used in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, employing a variety of hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts. This synthesis is crucial for developing bioactive molecules with potential applications ranging from drug development to material science. The versatility of these catalysts in promoting reactions under diverse conditions highlights the compound's significance in creating pharmacologically relevant structures (Parmar, Vala, & Patel, 2023).

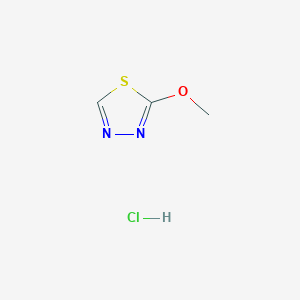

Chemosensing Applications

Pyridine derivatives, including 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, exhibit a high affinity for various ions and neutral species, making them highly effective chemosensors. Their use in analytical chemistry to detect a wide range of species in environmental, agricultural, and biological samples underscores their importance in monitoring and ensuring safety in these domains. This capability demonstrates the compound's utility beyond pharmaceuticals, extending into environmental monitoring and safety assessments (Abu-Taweel et al., 2022).

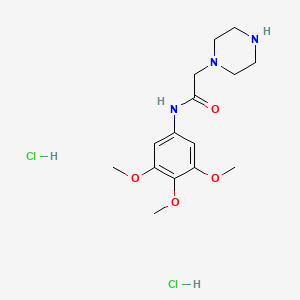

Contributions to Optoelectronic Materials

The structural features of pyridine derivatives, such as 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, contribute to the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has been valuable for creating novel materials with applications in organic light-emitting diodes (OLEDs), image sensors, and photovoltaic devices. The ability to manipulate the electronic and photophysical properties of these compounds through structural modifications enables the design of materials with tailored functionalities for specific applications in electronics and photonics (Lipunova et al., 2018).

Environmental Degradation Studies

Although not directly related to 4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile, studies on the environmental degradation of related fluorinated compounds provide insights into the potential environmental fate and impacts of such chemicals. Understanding the degradation pathways, persistence, and possible accumulation of fluorinated chemicals in ecosystems is critical for assessing the environmental safety and sustainability of using these compounds in various applications. Research in this area informs regulatory decisions and the development of safer chemical practices (Liu & Avendaño, 2013).

Propriétés

IUPAC Name |

4-[2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7F3N2/c14-13(15,16)12-4-2-1-3-11(12)9-5-6-18-10(7-9)8-17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYFUAYZWCJVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=NC=C2)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Trifluoromethylphenyl)pyridine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride](/img/structure/B1396784.png)

![N-[(4-Methyl-2-phenyl-1,3-thiazol-5-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396788.png)

![2-{[(1-Ethyl-1H-imidazol-2-yl)methyl]-amino}ethanol dihydrochloride](/img/structure/B1396793.png)

![4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholinehydrochloride](/img/structure/B1396800.png)

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)

![[1-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]-methylamine hydrochloride](/img/structure/B1396804.png)

![[1-(4-Fluorobenzyl)piperidin-4-yl]methanol hydrochloride](/img/structure/B1396806.png)